- Microbial Transformation of 20(S)-Protopanaxatriol-Type Saponins by Absidia coeruleaJournal of Natural Products, 2007, 70(7), 1203-1206,
Cas no 80952-71-2 ((20R)-Ginsenoside Rh1)
(20R) -ginsenoside Rh1 is an R-type isomer of ginsenoside Rh1, which can be isolated from Panax ginseng and can inhibit thrombin induced conversion of fibrinogen to fibrin
(20R)-Ginsenoside Rh1 structure
(20R)-Ginsenoside Rh1 Properties
Names and Identifiers
-
- b-D-Glucopyranoside, (3b,6a,12b,20R)-3,12,20-trihydroxydammar-24-en-6-yl
- (2R,3R,4S,5S,6R)-2-[[(6R,8R,10R,12S,14S)-3,12-dihydroxy-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]ox
- (R)-ginsenoside Rh1
- 20(R)-Ginsenoside Rh1
- Ginsenoside-Rh1(R)
- 2-[[(5R,8R,9R,10R,13R,14S)-3,12-Dihydroxy-17-(2-hydroxy-6-methylhept-5-en-2-yl)-4,4,8,10,14-pentamet
- (20R)-Ginsenoside Rh1
- (3β,6α,12β,20R)-3,12,20-Trihydroxydammar-24-en-6-yl β-D-glucopyranoside (ACI)
- Dammarane, β-D-glucopyranoside deriv. (ZCI)
- Ginsenoside R-Rh1
- R-Ginsenoside Rh1
- CHEMBL3594353
- (R)Ginsenoside-Rh1
- EX-A8002R
- AKOS037514527
- (2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
- HY-N1400
- s9318
- CCG-270313
- 1ST169741
- CS-0016818
- 20(R)--Ginsenoside rh1
- MFCD22200424
- 80952-71-2
- MS-30906
- AC-34686
- (20R)-Ginsenoside Rh120(R)--Ginsenoside rh1; (R)Ginsenoside-Rh1
- CHEBI:228836
- (R) -ginsenoside Rh1
- DA-59473
- (2R,3R,4S,5S,6R)-2-{[(1S,3AR,3BR,5S,5AR,7S,9AR,9BR,11R,11AR)-7,11-DIHYDROXY-1-[(2R)-2-HYDROXY-6-METHYLHEPT-5-EN-2-YL]-3A,3B,6,6,9A-PENTAMETHYL-DODECAHYDRO-1H-CYCLOPENTA[A]PHENANTHREN-5-YL]OXY}-6-(HYDROXYMETHYL)OXANE-3,4,5-TRIOL
- +Expand
-
- MFCD22200424
- RAQNTCRNSXYLAH-PQYWRUIPSA-N
- 1S/C36H62O9/c1-19(2)10-9-13-36(8,43)20-11-15-34(6)26(20)21(38)16-24-33(5)14-12-25(39)32(3,4)30(33)22(17-35(24,34)7)44-31-29(42)28(41)27(40)23(18-37)45-31/h10,20-31,37-43H,9,11-18H2,1-8H3/t20-,21+,22-,23+,24+,25-,26-,27+,28-,29+,30-,31+,33+,34+,35+,36+/m0/s1
- C[C@]12[C@@]3(CC[C@@H]([C@H]3[C@H](O)C[C@@H]1[C@]1(CC[C@H](O)C(C)(C)[C@@H]1[C@H](C2)O[C@H]1[C@H](O)[C@@H](O)[C@H](O)[C@@H](CO)O1)C)[C@@](O)(C)CC/C=C(\C)/C)C
Computed Properties
- 638.439384g/mol
- 0
- 4.3
- 7
- 9
- 7
- 638.439384g/mol
- 638.439384g/mol
- 160Ų
- 45
- 1110
- 0
- 16
- 0
- 0
- 0
- 1
- 638.9
Experimental Properties
- 3.29560
- 160.07000
- 755.1±60.0 °C at 760 mmHg
- No data available
- 410.5±32.9 °C
- Insuluble (2.2E-3 g/L) (25 ºC),
- Powder
- 1.23±0.1 g/cm3 (20 ºC 760 Torr),
(20R)-Ginsenoside Rh1 Price
(20R)-Ginsenoside Rh1 Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Solvents: Ethanol , Water ; 4 d, 26 °C
Reference
Synthetic Circuit 2
Reaction Conditions
Reference
Biotransformation of ginsenosides in fermented ginseng using UPLC-Q-Orbitrap MS/MS
Gaodeng Xuexiao Huaxue Xuebao,
2018,
39(2),
219-225
,
Synthetic Circuit 3
Reaction Conditions
Reference
Biotransformation of ginsenosides in fermented ginseng using UPLC-Q-Orbitrap MS/MS
Gaodeng Xuexiao Huaxue Xuebao,
2018,
39(2),
219-225
,
Synthetic Circuit 4
Reaction Conditions
Reference
Biotransformation of ginsenosides in fermented ginseng using UPLC-Q-Orbitrap MS/MS
Gaodeng Xuexiao Huaxue Xuebao,
2018,
39(2),
219-225
,
Synthetic Circuit 5
Reaction Conditions
Reference
Biotransformation of ginsenosides in fermented ginseng using UPLC-Q-Orbitrap MS/MS
Gaodeng Xuexiao Huaxue Xuebao,
2018,
39(2),
219-225
,
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Sodium Solvents: 1-Butanol
Reference
Alkaline cleavage of ginsenosides
Chemical & Pharmaceutical Bulletin,
1987,
35(4),
1653-5
,
Synthetic Circuit 7
Reaction Conditions
1.1 Solvents: Ethanol , Water ; 4 d, 26 °C
Reference
Microbial Transformation of 20(S)-Protopanaxatriol-Type Saponins by Absidia coerulea
Journal of Natural Products,
2007,
70(7),
1203-1206
,
Synthetic Circuit 8
Reaction Conditions
1.1 Catalysts: 12-Tungstosilicic acid Solvents: Methanol , Water ; 5 h, pH 3, rt → 60 °C
Reference
A novel catalytic application of heteropoly acids: Chemical transformation of major ginsenosides into rare ginsenosides exemplified by Rg1
Science China: Chemistry,
2017,
60(6),
748-753
,
Synthetic Circuit 9
Reaction Conditions
1.1 Solvents: Ethanol , Water ; 4 d, 26 °C
Reference
Microbial Transformation of 20(S)-Protopanaxatriol-Type Saponins by Absidia coerulea
Journal of Natural Products,
2007,
70(7),
1203-1206
,
(20R)-Ginsenoside Rh1 Raw materials
- Ginsenoside RG1
- Ginsenoside Re
- Ginsenoside Rg2
- Ginsenoside Rh1
- Notoginsenoside R1
- 20(R)-Ginsenoside Rg2
(20R)-Ginsenoside Rh1 Preparation Products
- 20(R)-Protopanaxatriol (1453-93-6)
- Ginsenoside Rh4 (174721-08-5)
- Ginsenoside F4 (181225-33-2)
- Dammar-24-ene-3,6,12,20-tetrol; (3β,6α,12β,20R)-form, 20-Me ether, 6-O-β-D-glucopyranoside (2319608-29-0)
- ginsenoside Rh5 (340270-88-4)
- (20S)-Protopanaxatriol (34080-08-5)
- Ginsenoside Rk3 (364779-15-7)
- Ginsenoside Rg2 (52286-74-5)
- Ginsenoside F1 (53963-43-2)
- Ginsenoside Rh1 (63223-86-9)
- Notoginsenoside R2 (80418-25-3)
- (3β,6α,12β)-3,12,20,25-Tetrahydroxydammaran-6-yl 2-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranoside (80928-46-7)
- (20R)-Ginsenoside Rh1 (80952-71-2)
- 20(R)-Ginsenoside Rg2 (80952-72-3)
- beta-D-Glucopyranoside, (3beta,6alpha,12beta,20R)-3,12,20,25-tetrahydroxydammaran-6-yl (80952-73-4)
- 20(R)-Notoginsenoside R2 (948046-15-9)
- (3β,6α,12β,20E)-3,12,25-Trihydroxydammar-20(22)-en-6-yl 2-O-β-D-xylopyranosyl-β-D-glucopyranoside (948046-16-0)
- (3β,6α,12β,20ξ)-3,12,20,25-Tetrahydroxydammaran-6-yl 2-O-β-D-xylopyranosyl-β-D-glucopyranoside (948046-18-2)
- (3beta,6alpha,12beta,20E)-3,12,25-Trihydroxydammar-20(22)-en-6-yl 2-O-6-deoxy-alpha-L-mannopyranosyl-beta-D-glucopyranoside (948046-19-3)
- sanchinoside-B1 (97744-96-2)
(20R)-Ginsenoside Rh1 Suppliers
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(20R)-Ginsenoside Rh1 Related Literature
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Yuto Kimura,Daisuke Uraguchi,Takashi Ooi Org. Biomol. Chem., 2021,19, 1744-1747
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Amrita Ghosh,Mousumi Mitra,Dipali Banerjee,Anup Mondal RSC Adv., 2016,6, 22803-22811
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Nandan Jana,Samik Nanda New J. Chem., 2018,42, 17803-17873
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Ping Liang,Qing Li,Zhan Wu,Jian-Hui Jiang,Ru-Qin Yu Analyst, 2016,141, 3989-3992
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Yuki Tabata,Yusuke Kamano,Shunsaku Kimura,Hirotaka Uji RSC Adv., 2020,10, 3588-3592
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Pritha Basu,Gopinatha Suresh Kumar RSC Adv., 2015,5, 29953-29964
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Xin Li,Tian-Yu Yang,Min Lv,Ling-Yan Chen,Bang-Guo Wei Org. Biomol. Chem., 2022,20, 6571-6581
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Daeok Kim,Dae Woo Kim,Won G. Hong J. Mater. Chem. A, 2016,4, 7710-7717
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Jinxia Liang,Jie Zhang,Jinfang Liang,Lijun Zhai,Haonan Wu,Xiaoyan Niu,Tuoping Hu CrystEngComm, 2019,21, 5767-5778
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S. Kissling,M. W. Lehenmeier,P. T. Altenbuchner,A. Kronast,M. Reiter,P. Deglmann,U. B. Seemann,B. Rieger Chem. Commun., 2015,51, 4579-4582
80952-71-2 ((20R)-Ginsenoside Rh1) Related Products
- 11021-13-9(ginsenoside rb2)
- 11021-14-0(ginsenoside rc)
- 14197-60-5((2S,3R,4S,5R,6S)-2-[(2R,3R,4R,5R,6S)-4,5-Dihydroxy-2-[[(3R,5S,8S,9S,10R,12S,13S,14S,17R)-12-hydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol)
- 22427-39-0(ginsenoside rg1)
- 38243-03-7(20(R)Ginsenoside Rg3)
- 41753-43-9(ginsenoside rb1)
- 52286-58-5(Ginsenoside Rf)
- 52286-59-6(ginsenoside re)
- 52286-74-5(Ginsenoside Rg2)
- 52705-93-8(ginsenoside rd)
Recommended suppliers
Amadis Chemical Company Limited
(CAS:80952-71-2)(20R)-Ginsenoside Rh1
99%
20mg
150.0